molecular formula C22H30ClN3O3S B12751622 Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride CAS No. 115041-69-5

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride

Cat. No.: B12751622
CAS No.: 115041-69-5
M. Wt: 452.0 g/mol
InChI Key: UYCCXHZRLDSTCN-UHFFFAOYSA-N
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Description

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps. One common route includes the reaction of 4-(phenylmethyl)-1-piperazine with a sulfonyl chloride derivative, followed by the introduction of an acetamide group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-phenyl-: A simpler analog with a phenyl group attached to the acetamide moiety.

    Acetamide, N-(4-aminophenyl)-: Contains an amino group instead of the piperazine ring.

    Acetamide, N-[4-[(1,4-dihydro-1,4-dioxo-2-naphthalenyl)sulfonyl]phenyl]-: Features a naphthalene ring in place of the piperazine ring.

Uniqueness

The uniqueness of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride lies in its complex structure, which allows for diverse interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

115041-69-5

Molecular Formula

C22H30ClN3O3S

Molecular Weight

452.0 g/mol

IUPAC Name

N-[4-[3-(4-benzylpiperazin-1-yl)propylsulfonyl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C22H29N3O3S.ClH/c1-19(26)23-21-8-10-22(11-9-21)29(27,28)17-5-12-24-13-15-25(16-14-24)18-20-6-3-2-4-7-20;/h2-4,6-11H,5,12-18H2,1H3,(H,23,26);1H

InChI Key

UYCCXHZRLDSTCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCN2CCN(CC2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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